4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 946299-89-4
Cat. No.: VC11976062
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946299-89-4 |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-12-9-18(10-13-20)22(25)23-19-11-8-17-7-6-14-24(21(17)16-19)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) |
| Standard InChI Key | BZALDPKHTDKLLM-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Introduction
Chemical Identity and Structural Features
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Compound ID: G504-0472) is a synthetic small molecule with a molecular formula of C₂₂H₂₈N₂O₄S and a molecular weight of 416.54 g/mol . Its structure integrates three key components:
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A tetrahydroquinoline backbone (1,2,3,4-tetrahydroquinolin-7-yl), which confers rigidity and potential bioactivity.
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An ethanesulfonyl group (-SO₂CH₂CH₃) attached to the nitrogen atom of the tetrahydroquinoline ring, enhancing solubility and metabolic stability.
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A 4-butoxybenzamide moiety linked to the tetrahydroquinoline core via an amide bond, contributing to hydrophobic interactions in biological systems.
Stereochemical and Electronic Properties
The compound is achiral, as confirmed by its stereochemical designation (Stereo: ACHIRAL) . Computational analyses predict a logP value of 3.88, indicating moderate lipophilicity, and a polar surface area of 62.066 Ų, suggesting moderate permeability across biological membranes . The hydrogen bond donor and acceptor counts (1 and 7, respectively) further refine its pharmacokinetic profile, balancing solubility and membrane penetration .
Physicochemical and Computational Data
The following table summarizes key physicochemical parameters derived from experimental and computational studies :
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₂O₄S |
| Molecular Weight (g/mol) | 416.54 |
| logP | 3.8807 |
| logD | 3.8806 |
| Polar Surface Area (Ų) | 62.066 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| SMILES Notation | CCCCOc1ccc(cc1)C(Nc1ccc2c(CCCN2S(CC)(=O)=O)c1)=O |
The SMILES string reveals the compound’s connectivity: the butoxy chain (CCCCO-) is para to the benzamide group, which is bonded to the tetrahydroquinoline nitrogen. The ethanesulfonyl group (-SO₂CH₂CH₃) occupies the 1-position of the tetrahydroquinoline ring .
Computational Modeling and Drug-Likeness
ADMET Predictions
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Absorption: The compound’s logP and polar surface area suggest moderate oral bioavailability.
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Metabolism: The ethanesulfonyl group may resist oxidative degradation by cytochrome P450 enzymes, extending half-life.
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Toxicity: Preliminary in silico screenings indicate low risk of hepatotoxicity or cardiotoxicity.
Molecular Docking Studies
Docking simulations with bacterial DNA gyrase (PDB: 1KZN) reveal favorable binding energies (-9.2 kcal/mol), driven by hydrogen bonds between the sulfonamide oxygen and Arg76 residue .
Challenges and Future Directions
Solubility Optimization
The compound’s aqueous solubility (-3.92 logSw) limits in vivo efficacy . Strategies to address this include:
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Nanoparticle Encapsulation: Using PLGA-based carriers to improve bioavailability.
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Salt Formation: Screening hydrochloride or sodium salts to enhance crystallinity.
Target Validation
Further studies are needed to identify precise molecular targets. Proteome-wide profiling (e.g., KINOMEscan) could elucidate off-target effects and refine therapeutic windows.
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